(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid
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Overview
Description
(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrimidine ring, further connected to a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.
Substitution: The benzylpiperidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, hydrogen gas for reduction, and halogenated compounds for substitution reactions. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, dihydropyrimidines, and various substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes. These interactions make it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds have a similar piperidine moiety but differ in the functional groups attached to the pyrimidine ring.
Uniqueness
The presence of the boronic acid group, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H21BN4O2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
[2-[(1-benzylpiperidin-4-yl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C16H21BN4O2/c22-17(23)14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15,22-23H,6-9,12H2,(H,18,19,20) |
InChI Key |
KFWJMXXOAYNSHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NC2CCN(CC2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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